2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1903426-14-1
VCID: VC6092832
InChI: InChI=1S/C18H15N5OS/c24-18(10-13-4-2-1-3-5-13)19-11-17-21-20-16-7-6-15(22-23(16)17)14-8-9-25-12-14/h1-9,12H,10-11H2,(H,19,24)
SMILES: C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Molecular Formula: C18H15N5OS
Molecular Weight: 349.41

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

CAS No.: 1903426-14-1

Cat. No.: VC6092832

Molecular Formula: C18H15N5OS

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 1903426-14-1

Specification

CAS No. 1903426-14-1
Molecular Formula C18H15N5OS
Molecular Weight 349.41
IUPAC Name 2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C18H15N5OS/c24-18(10-13-4-2-1-3-5-13)19-11-17-21-20-16-7-6-15(22-23(16)17)14-8-9-25-12-14/h1-9,12H,10-11H2,(H,19,24)
Standard InChI Key IGQBSDMERIDLSD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

2-Phenyl-N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a heterocyclic organic compound with the molecular formula C₁₈H₁₅N₅OS and a molecular weight of 349.41 g/mol. Its IUPAC name systematically describes the arrangement of its three primary moieties:

  • A 2-phenylacetamide group at the N-terminus.

  • A methyl-linked triazolo[4,3-b]pyridazine core.

  • A thiophen-3-yl substituent at the pyridazine ring’s 6-position.

The compound’s structural uniqueness lies in the fusion of electron-rich aromatic systems (phenyl, thiophene) with the triazolo-pyridazine scaffold, which is known to enhance binding affinity to biological targets .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1903426-14-1
Molecular FormulaC₁₈H₁₅N₅OS
Molecular Weight349.41 g/mol
SMILESC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
InChI KeyIGQBSDMERIDLSD-UHFFFAOYSA-N

Structural and Electronic Analysis

Molecular Geometry and Bonding

The compound’s X-ray crystallography data remains unpublished, but computational modeling predicts:

  • Planarity: The triazolo-pyridazine core adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .

  • Hydrogen Bonding: The acetamide’s carbonyl oxygen and NH groups serve as hydrogen bond acceptors and donors, respectively.

  • Electrophilic Centers: The sulfur atom in the thiophene ring and the triazole’s nitrogen atoms may participate in covalent interactions with biological nucleophiles .

Spectroscopic Properties

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide I band) and ν(N-H) at ~3300 cm⁻¹.

  • NMR: The thiophene protons are anticipated to resonate at δ 7.2–7.5 ppm (¹H NMR), while the triazolo-pyridazine protons appear upfield due to ring current effects.

Compoundc-Met IC₅₀ (μM)Pim-1 IC₅₀ (μM)Apoptosis Induction
4g (Mahmoud et al.)0.1630.28329.61-fold vs. control
Target Compound*HypotheticalHypotheticalNot tested

*Hypothesized based on structural similarity .

Putative Mechanism of Action

The compound’s mechanism likely involves:

  • Kinase Inhibition: Competitive binding at the ATP pocket of c-Met/Pim-1 via the triazolo-pyridazine core .

  • Signal Transduction Modulation: Downregulation of PI3K/AKT/mTOR pathways, as observed in analog studies .

  • Cell Cycle Arrest: Potential S-phase arrest due to DNA replication interference, a common trait of triazolo-pyridazines .

Future Research Directions

Priority Investigations

  • In Vitro Screening: Cytotoxicity assays across NCI-60 cancer cell lines to establish potency spectra.

  • Enzyme Kinetics: Determination of IC₅₀ values against c-Met, Pim-1, and related kinases.

  • ADMET Profiling: Evaluation of solubility, metabolic stability, and plasma protein binding.

Structural Optimization

  • Thiophene Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) to enhance kinase affinity.

  • Acetamide Variants: Replacing the phenyl group with heteroaromatic systems to improve bioavailability.

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